molecular formula C17H19N5O3S B5637914 7-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-ethyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one

7-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-ethyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one

Cat. No. B5637914
M. Wt: 373.4 g/mol
InChI Key: RNFLMKXRJPCSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, including the use of 4-azido-7-chloroquinoline with β-ketoesters in the presence of pyrrolidine to yield compounds with potential antioxidant activities (Saraiva et al., 2015). Another synthesis method involves the cyclization of thiosemicarbazides to produce derivatives with the quinoline scaffold, highlighting the versatility of these reactions in generating complex heterocyclic structures (Avetisyan et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their stability and reactivity. For example, the structure of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate was determined, showcasing the planarity of the triazoline ring and its substituents, which is critical for understanding the compound's chemical behavior (Karczmarzyk et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their structural components. For instance, the presence of the triazolyl and quinazolinyl groups contributes to their potential as antioxidants and antimicrobial agents, as seen in derivatives synthesized for these purposes Kamal et al., 2011" target="_blank">(Saraiva et al., 2015)/a>.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the application of these compounds. Studies like those conducted by Karczmarzyk et al. provide valuable data on crystallography, which is essential for the development of pharmaceuticals and materials (Karczmarzyk et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for modifications, are pivotal. The synthesis routes often explore the reactivity of intermediate compounds to generate a variety of derivatives with enhanced or specific properties (Avetisyan et al., 2003).

properties

IUPAC Name

7-[2-(1,1-dioxothiolan-3-yl)-5-ethyl-1,2,4-triazol-3-yl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-3-15-19-16(22(20-15)12-6-7-26(24,25)9-12)11-4-5-13-14(8-11)18-10-21(2)17(13)23/h4-5,8,10,12H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFLMKXRJPCSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=N1)C2=CC3=C(C=C2)C(=O)N(C=N3)C)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-ethyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one

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